2-Iminobiotin hydrobromide

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

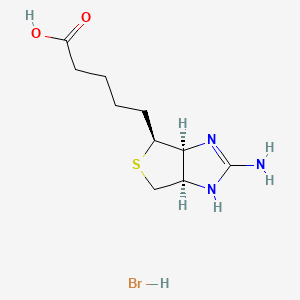

5-[(3aS,4S,6aR)-2-amino-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoic acid;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O2S.BrH/c11-10-12-6-5-16-7(9(6)13-10)3-1-2-4-8(14)15;/h6-7,9H,1-5H2,(H,14,15)(H3,11,12,13);1H/t6-,7-,9-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKIJLCYOCQWMQL-UFLZEWODSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)O)N=C(N2)N.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)O)N=C(N2)N.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18BrN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Iminobiotin: A Technical Guide to its Mechanism of Action as a Biotin Analog

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Iminobiotin, a structural analog of biotin, has garnered significant interest within the scientific community due to its unique biochemical properties that distinguish it from its parent vitamin. This technical guide provides an in-depth exploration of the core mechanisms of action of 2-iminobiotin, focusing on its pH-dependent interactions with avidin and streptavidin, and its role as a competitive inhibitor of nitric oxide synthases. This document is intended to be a comprehensive resource, offering quantitative data, detailed experimental protocols, and visual diagrams to elucidate the molecular interactions and potential applications of this versatile biotin analog.

Core Mechanisms of Action

The mechanism of action of 2-iminobiotin as a biotin analog is primarily characterized by two key interactions: its reversible, pH-sensitive binding to avidin and streptavidin, and its competitive inhibition of nitric oxide synthases (NOS). These distinct properties make it a valuable tool in affinity chromatography and a subject of interest for therapeutic development.

pH-Dependent Interaction with Avidin and Streptavidin

A defining feature of 2-iminobiotin is its reversible binding to avidin and streptavidin, a stark contrast to the nearly irreversible bond formed by biotin. This reversibility is governed by the pH of the environment.[1]

At an alkaline pH (≥9.5), the guanidino group of 2-iminobiotin is largely unprotonated, allowing it to bind with high affinity to the biotin-binding sites of avidin and streptavidin.[1][2] As the pH is lowered to acidic conditions (around 4.0), the guanidino group becomes protonated. This charge alteration significantly reduces its affinity for the binding pocket, facilitating the gentle elution of 2-iminobiotin and any attached molecules.[1] This property is particularly advantageous for affinity purification, as it avoids the harsh, denaturing conditions required to break the biotin-avidin bond.[1][3][4]

Interestingly, while the avidin-iminobiotin interaction shows a clear logarithmic dependence on pH, the streptavidin-iminobiotin interaction in solution exhibits less pH dependence, with a consistently high dissociation constant (Kd) in the range of 10⁻⁵ M between pH 7.0 and 10.7.[1][5] Despite this, immobilized streptavidin remains effective for pH-dependent affinity chromatography with 2-iminobiotin.[1]

Data Presentation: Quantitative Binding Data

The following tables summarize the key quantitative parameters of 2-iminobiotin's interaction with avidin and streptavidin.

Table 1: pH-Dependent Binding and Elution Conditions for 2-Iminobiotin Affinity Systems

| Parameter | Avidin System | Streptavidin System |

| Optimal Binding pH | ≥ 9.5 | 10.0 - 11.0 |

| Elution pH | ~ 4.0 | ~ 4.0 |

Data sourced from multiple references.[1][2][3][4][6]

Table 2: Dissociation Constants (Kd) of Biotin and 2-Iminobiotin

| Interaction | Condition | Dissociation Constant (Kd) |

| Biotin-Avidin | Neutral pH | ~ 10⁻¹⁵ M |

| 2-Iminobiotin-Avidin | pH ≥ 9.5 | High Affinity (qualitative) |

| 2-Iminobiotin-Avidin | pH 4.0 | Low Affinity (qualitative) |

| 2-Iminobiotin-Streptavidin (in solution) | pH 7.0 - 10.7 | ~ 10⁻⁵ M |

This table provides a comparative overview. Precise Kd values for 2-iminobiotin at different pH values are not consistently reported across the literature.

Inhibition of Nitric Oxide Synthases (NOS)

2-Iminobiotin has been identified as a reversible and competitive inhibitor of nitric oxide synthases (NOS).[7] NOS enzymes catalyze the production of nitric oxide (NO) from L-arginine, a critical signaling molecule in various physiological processes. The structural similarity of the guanidino group in 2-iminobiotin to the guanidino group of L-arginine allows it to compete for the active site of NOS.[7]

Studies have shown that 2-iminobiotin inhibits both the inducible (iNOS) and neuronal (nNOS) isoforms of the enzyme.[7] This inhibitory action is independent of its interaction with avidin and has led to investigations into its potential therapeutic applications, particularly in conditions associated with excessive NO production, such as neurotoxicity following ischemia.[8]

Data Presentation: Quantitative Inhibition Data

Table 3: Inhibition Constants (Ki) of 2-Iminobiotin for Nitric Oxide Synthase Isoforms

| NOS Isoform | Species | Inhibition Constant (Ki) |

| Inducible NOS (iNOS) | Murine | 21.8 µM |

| Neuronal NOS (nNOS) | Rat | 37.5 µM |

Data sourced from Sup, S. J., et al. (1994).[7]

Interaction with the Biotin Cycle and Biotin-Dependent Enzymes

While the interactions of 2-iminobiotin with avidin/streptavidin and NOS are well-documented, its engagement with the core machinery of biotin metabolism, namely holocarboxylase synthetase and biotinidase, and its direct effects on biotin-dependent carboxylases, remain less characterized.

Holocarboxylase synthetase is the enzyme responsible for covalently attaching biotin to apocarboxylases, thereby activating them. Biotinidase recycles biotin by cleaving it from degraded carboxylases. Given the structural modification in the ureido ring of 2-iminobiotin, it is plausible that it is not recognized as a substrate by these enzymes. However, direct experimental evidence to confirm or refute this hypothesis is currently lacking in the reviewed literature.

Similarly, the direct inhibitory or activating effect of 2-iminobiotin on biotin-dependent carboxylases, such as acetyl-CoA carboxylase (ACC) , pyruvate carboxylase (PC) , and propionyl-CoA carboxylase (PCC) , has not been extensively studied. One study noted that a different biotin analog, chloroacetylated at the 1' nitrogen, inhibited ACC activity.[9] This suggests that modifications to the biotin structure can influence carboxylase activity, but specific data for 2-iminobiotin is needed.

Experimental Protocols

This section provides detailed methodologies for key experiments involving 2-iminobiotin.

Affinity Chromatography using Immobilized 2-Iminobiotin

This protocol outlines the purification of avidin or streptavidin-conjugated molecules using 2-iminobiotin agarose.

Materials:

-

2-Iminobiotin Agarose Resin

-

Binding/Wash Buffer: 50 mM ammonium carbonate or sodium borate, 0.5 M NaCl, pH 11.0[3]

-

Elution Buffer: 50 mM sodium acetate, pH 4.0[3]

-

Neutralization Buffer: 1 M Tris-HCl, pH 9.0

-

Chromatography column

Procedure:

-

Resin Preparation:

-

Equilibrate the 2-iminobiotin agarose resin by washing with 5-10 column volumes of Binding/Wash Buffer.

-

-

Sample Application:

-

Adjust the sample containing the avidin or streptavidin conjugate to the composition of the Binding/Wash Buffer (pH 11.0).

-

Apply the sample to the equilibrated column.

-

-

Washing:

-

Wash the column with 10-20 bed volumes of Binding/Wash Buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the bound protein with 10-20 bed volumes of Elution Buffer (pH 4.0).

-

Collect fractions into tubes containing Neutralization Buffer to immediately raise the pH and preserve protein activity.

-

-

Regeneration:

-

Regenerate the column by washing with several volumes of Binding/Wash Buffer, followed by a neutral storage buffer.

-

Nitric Oxide Synthase (NOS) Inhibition Assay

This protocol describes a general method to assess the inhibitory effect of 2-iminobiotin on NOS activity, often measured by monitoring the conversion of L-arginine to L-citrulline or the production of nitrite/nitrate.

Materials:

-

Purified NOS enzyme (e.g., iNOS or nNOS)

-

L-arginine (substrate)

-

NADPH (cofactor)

-

Other necessary cofactors (e.g., calmodulin, tetrahydrobiopterin)

-

2-Iminobiotin (inhibitor)

-

Assay Buffer (e.g., Tris-HCl or HEPES buffer, pH 7.4)

-

Detection reagents (e.g., Griess reagent for nitrite detection)

-

96-well microplate

-

Plate reader

Procedure:

-

Reaction Setup:

-

In a 96-well plate, add the assay buffer, NOS enzyme, and cofactors.

-

Add varying concentrations of 2-iminobiotin to the appropriate wells. Include a control with no inhibitor.

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding L-arginine and NADPH.

-

-

Incubation:

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Detection of NO Production:

-

Terminate the reaction.

-

Measure the amount of NO produced, typically by quantifying the stable end-products, nitrite and nitrate. This can be done using the Griess assay, which involves a colorimetric reaction.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of 2-iminobiotin.

-

Determine the IC50 value and, through kinetic studies (e.g., by varying substrate concentration), the inhibition constant (Ki).

-

Visualizations

The following diagrams illustrate key concepts related to the mechanism of action of 2-iminobiotin.

Caption: pH-dependent binding and elution of 2-iminobiotinylated proteins.

Caption: Competitive inhibition of nitric oxide synthase by 2-iminobiotin.

Caption: The biotin cycle and hypothetical non-interaction of 2-iminobiotin.

Conclusion and Future Directions

2-Iminobiotin stands out as a valuable biotin analog with well-defined mechanisms of action in specific contexts. Its pH-dependent binding to avidin and streptavidin provides a powerful tool for the gentle purification of biomolecules, while its competitive inhibition of nitric oxide synthases opens avenues for therapeutic exploration.

However, a comprehensive understanding of its role as a biotin analog necessitates further investigation into its interactions with the core components of the biotin cycle. Future research should focus on elucidating whether 2-iminobiotin can be recognized by holocarboxylase synthetase or biotinidase, and its direct effects, if any, on the activity of various biotin-dependent carboxylases. Such studies will not only refine our understanding of its mechanism of action but also potentially uncover new applications for this versatile molecule in research and medicine.

References

- 1. benchchem.com [benchchem.com]

- 2. The use of the 2-iminobiotin-avidin interaction for the selective retrieval of labeled plasma membrane components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. genscript.com [genscript.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Iminobiotin binding induces large fluorescent enhancements in avidin and streptavidin fluorescent conjugates and exhibits diverging pH-dependent binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pro.unibz.it [pro.unibz.it]

- 7. 2-Iminobiotin is an inhibitor of nitric oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-iminobiotin, a selective inhibitor of nitric oxide synthase, improves memory and learning in a rat model after four vessel occlusion, mimicking cardiac arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A biotin analog inhibits acetyl-CoA carboxylase activity and adipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the pH-Dependent Binding of 2-Iminobiotin to Avidin and Streptavidin

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the nuanced, pH-sensitive interactions between 2-iminobiotin and the proteins avidin and streptavidin. This unique binding characteristic offers a significant advantage over the nearly irreversible biotin-avidin/streptavidin bond, enabling the gentle elution of biotinylated molecules under mild acidic conditions. This guide provides a comprehensive overview of the binding affinities, detailed experimental protocols, and the underlying mechanisms of this versatile biochemical tool.

Core Concepts of pH-Dependent Binding

The interaction of 2-iminobiotin with avidin and streptavidin is governed by the protonation state of its guanidinium group. At alkaline pH (typically above 9.5), the iminobiotin is predominantly in its unprotonated, free base form, which binds with high affinity to the biotin-binding sites of avidin and streptavidin.[1][2] As the pH is lowered to acidic conditions (around pH 4.0), the guanidinium group becomes protonated.[3] This change in charge and conformation significantly weakens the interaction, allowing for the dissociation of the 2-iminobiotin-protein complex.[4][5] This reversible, pH-dependent binding is the foundation for its utility in affinity chromatography and other applications requiring the controlled release of captured biomolecules.[6]

Quantitative Binding Affinity Data

The binding affinity of 2-iminobiotin to avidin and streptavidin is critically dependent on pH. The following tables summarize the available quantitative data for the dissociation constant (Kd) at various pH values.

Table 1: pH-Dependent Binding of 2-Iminobiotin to Avidin

| pH | Dissociation Constant (Kd) | Method | Reference |

| >9.5 | High Affinity (Comparable to Biotin) | Affinity Chromatography | [1][2] |

| 7.0 - 10.7 | Logarithmic Dependence on pH | Fluorescence Spectroscopy | [7] |

| 4.0 | Poor Interaction | Affinity Chromatography | [1][2] |

| 3-4 | > 10⁻³ M | Not Specified | [3] |

Table 2: pH-Dependent Binding of 2-Iminobiotin to Streptavidin

| pH | Dissociation Constant (Kd) | Method | Reference |

| 11.0 | High Affinity | Affinity Chromatography | [3][6] |

| 9.5 | Strong Binding | Affinity Chromatography | |

| 7.5 | Binding Observed | Crystallography | [4][5] |

| 7.0 - 10.7 | ~10⁻⁵ M (Relatively pH-independent) | Fluorescence Spectroscopy | [7] |

| 4.0 | Weak Interaction / Elution | Affinity Chromatography | [4][5][6] |

Note: There is a noted discrepancy in the literature regarding the pH-dependence of the streptavidin-iminobiotin interaction in solution, with some studies suggesting a weaker, less pH-dependent binding than observed in affinity chromatography applications.[7]

Experimental Protocols

Detailed methodologies are crucial for the successful application of the 2-iminobiotin system. The following sections provide protocols for key experiments.

Protocol 1: Labeling of Proteins with NHS-2-Iminobiotin

This protocol describes the covalent attachment of 2-iminobiotin to primary amines on a target protein using an N-hydroxysuccinimide (NHS) ester derivative.

Materials:

-

Target protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

NHS-Iminobiotin

-

Anhydrous DMSO or DMF

-

Desalting column

Procedure:

-

Protein Preparation: Dissolve or dialyze the target protein into a suitable amine-free buffer.

-

Reagent Preparation: Immediately before use, dissolve NHS-Iminobiotin in a small amount of anhydrous DMSO or DMF.

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved NHS-Iminobiotin to the protein solution.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[8]

-

Removal of Excess Reagent: Remove unreacted NHS-Iminobiotin using a desalting column equilibrated with the desired buffer for the subsequent application.

Protocol 2: Affinity Purification of 2-Iminobiotinylated Proteins

This protocol outlines the capture and elution of a 2-iminobiotin-labeled protein using an avidin or streptavidin agarose resin.

Materials:

-

Immobilized Avidin or Streptavidin Agarose Resin

-

Binding/Wash Buffer: e.g., 50 mM sodium borate, 0.3 M NaCl, pH 11.0.[9]

-

Elution Buffer: e.g., 50 mM sodium acetate, pH 4.0.[9]

-

Neutralization Buffer: e.g., 1 M Tris-HCl, pH 9.0.[8]

Procedure:

-

Resin Preparation: Gently resuspend the agarose resin and transfer the required volume to a chromatography column.

-

Equilibration: Equilibrate the resin by washing with 5-10 column volumes of Binding/Wash Buffer.[8]

-

Sample Application: Apply the 2-iminobiotinylated protein sample, ensuring it is in the Binding/Wash Buffer, to the column at a slow flow rate.

-

Washing: Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove non-specifically bound proteins.[8]

-

Elution: Elute the bound protein by applying 5-10 column volumes of Elution Buffer. Collect fractions.[8]

-

Neutralization: Immediately neutralize the eluted fractions by adding a small volume of Neutralization Buffer to preserve protein activity.[8]

-

Analysis: Analyze the eluted fractions for protein content and purity using methods such as Bradford assay and SDS-PAGE.[8]

Protocol 3: Characterization of Binding Kinetics using Surface Plasmon Resonance (SPR)

SPR can be employed to determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD).

Materials:

-

SPR instrument and sensor chips (e.g., CM5 or streptavidin-coated chips)

-

Avidin or streptavidin

-

2-Iminobiotin

-

Running buffer at various pH values (e.g., buffers from pH 4.0 to 11.0)

-

Regeneration solution (if applicable, e.g., a pulse of low pH buffer)

Procedure:

-

Ligand Immobilization: Covalently immobilize avidin or streptavidin on a sensor chip surface via amine coupling, or capture biotinylated protein on a streptavidin-coated chip.

-

Analyte Preparation: Prepare a series of concentrations of 2-iminobiotin in the running buffer at a specific pH.

-

Binding Measurement: Inject the 2-iminobiotin solutions over the sensor surface and monitor the change in response units (RU) over time to measure association.

-

Dissociation Measurement: After the association phase, flow running buffer over the chip to measure the dissociation of 2-iminobiotin.

-

Regeneration: If necessary, inject a regeneration solution to remove any remaining bound analyte.

-

Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate ka, kd, and KD.

-

pH Dependence: Repeat the experiment using running buffers at different pH values to determine the pH-dependency of the binding kinetics.

Protocol 4: Thermodynamic Characterization using Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding, allowing for the determination of the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n) of the interaction.

Materials:

-

Isothermal titration calorimeter

-

Avidin or streptavidin solution in the desired buffer

-

2-Iminobiotin solution in the same buffer

-

Buffers at various pH values

Procedure:

-

Sample Preparation: Prepare a solution of avidin or streptavidin in the sample cell and a solution of 2-iminobiotin at a higher concentration in the injection syringe, both in the same buffer at a specific pH.

-

Titration: Perform a series of injections of the 2-iminobiotin solution into the protein solution while monitoring the heat evolved or absorbed.

-

Control Titration: Perform a control experiment by injecting 2-iminobiotin into the buffer alone to determine the heat of dilution.

-

Data Analysis: Subtract the heat of dilution from the binding data and fit the resulting isotherm to a suitable binding model to determine the thermodynamic parameters.

-

pH Dependence: Repeat the experiment at different pH values to characterize the pH-dependence of the binding thermodynamics.

Visualizing Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate key processes in the application of 2-iminobiotin.

Caption: Experimental workflow for 2-iminobiotin affinity purification.

Caption: pH-dependent binding and elution mechanism of 2-iminobiotin.

Conclusion

The pH-dependent binding of 2-iminobiotin to avidin and streptavidin provides a powerful and versatile tool for researchers in various fields. By enabling the capture and subsequent mild elution of biotinylated molecules, this system overcomes a major limitation of the traditional biotin-avidin interaction. The quantitative data, detailed protocols, and workflow visualizations provided in this guide offer a solid foundation for the successful implementation of 2-iminobiotin-based technologies in protein purification, immunoassay development, and other advanced applications. Careful consideration of the specific protein (avidin vs. streptavidin) and the experimental conditions, particularly pH, is paramount to achieving optimal results.

References

- 1. The use of the 2-iminobiotin-avidin interaction for the selective retrieval of labeled plasma membrane components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Crystallographic analysis of the pH-dependent binding of iminobiotin by streptavidin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystallographic analysis of the pH-dependent binding of iminobiotin by streptavidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Iminobiotin binding induces large fluorescent enhancements in avidin and streptavidin fluorescent conjugates and exhibits diverging pH-dependent binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. genscript.com [genscript.com]

An In-depth Technical Guide to the Synthesis and Purification of 2-Iminobiotin Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iminobiotin, the guanidino analog of biotin, is a versatile molecule with significant applications in biochemistry and drug development. Its pH-dependent binding affinity for avidin and streptavidin makes it an invaluable tool for affinity chromatography, allowing for the gentle elution of biotinylated molecules under mild acidic conditions. Furthermore, 2-iminobiotin has been identified as a potent inhibitor of nitric oxide synthases (NOS), highlighting its therapeutic potential. This technical guide provides a comprehensive overview of the synthesis and purification of 2-iminobiotin hydrobromide, offering detailed experimental protocols and quantitative data to support researchers in their endeavors.

Synthesis of this compound

The synthesis of this compound from d-biotin is a two-step process involving the initial hydrolysis of the ureido ring of biotin to form a diamino derivative, followed by cyclization with cyanogen bromide to introduce the imino group.

Core Synthesis Pathway

The overall synthetic route can be visualized as follows:

2-Iminobiotin as a reversible inhibitor of nitric oxide synthases

2-Iminobiotin: A Reversible Inhibitor of Nitric Oxide Synthases

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iminobiotin, a cyclic guanidino analog of biotin, has garnered significant attention as a valuable tool in biochemical research and as a potential therapeutic agent.[1] Its structural similarity to L-arginine, the substrate for nitric oxide synthases (NOS), allows it to act as a competitive and reversible inhibitor of these enzymes.[2][3][4] This technical guide provides a comprehensive overview of 2-iminobiotin's mechanism of action, quantitative inhibitory data, and detailed experimental protocols for studying its effects on NOS activity.

Core Mechanism of Action

Nitric oxide synthases are a family of enzymes responsible for the synthesis of nitric oxide (NO), a critical signaling molecule involved in various physiological and pathological processes.[5] There are three main isoforms of NOS: neuronal NOS (nNOS or NOS-1), inducible NOS (iNOS or NOS-2), and endothelial NOS (eNOS or NOS-3).[6] 2-Iminobiotin exerts its inhibitory effect by competing with the natural substrate, L-arginine, for binding to the active site of the NOS enzyme.[3][4] The guanidino group of 2-iminobiotin is essential for this binding, as demonstrated by the fact that biotin and thiobiotin, which lack this group, are not inhibitors of NOS.[2] The inhibition is reversible, meaning that 2-iminobiotin can dissociate from the enzyme, allowing for the potential restoration of enzyme activity.[2]

Studies have shown that 2-iminobiotin exhibits selectivity for nNOS and iNOS over eNOS.[3][4][7] This selectivity is a crucial aspect of its potential therapeutic applications, as indiscriminate inhibition of all NOS isoforms can have undesirable physiological consequences. For instance, eNOS plays a vital role in maintaining blood pressure.[3][4] The selective inhibition of nNOS and iNOS has been explored as a potential therapeutic strategy for conditions involving excessive NO production, such as neurodegenerative diseases and inflammation.[7][8]

Quantitative Data Presentation

The inhibitory potency of 2-iminobiotin against different NOS isoforms has been quantified through the determination of inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50). The following tables summarize the available data from in vitro studies.

Table 1: Inhibition Constants (Ki) of 2-Iminobiotin for Nitric Oxide Synthase Isoforms

| NOS Isoform | Source Organism | Ki (µM) | Reference |

| iNOS | Murine | 21.8 | [2] |

| n-cNOS (nNOS) | Rat | 37.5 | [2] |

Table 2: Half-Maximal Inhibitory Concentrations (IC50) of 2-Iminobiotin for Nitric Oxide Synthase Isoforms

| NOS Isoform | Source Organism | IC50 (µM) | Reference |

| iNOS | Not Specified | 96 | [3][7] |

| nNOS | Not Specified | 142 | [3][7] |

| eNOS | Not Specified | 646 | [3][7] |

Experimental Protocols

1. In Vitro Nitric Oxide Synthase Inhibition Assay (Cell-Based)

This protocol describes a common method for assessing the inhibitory activity of 2-iminobiotin on NO production in a cell-based system, such as lipopolysaccharide (LPS)-stimulated murine macrophage cell line RAW 264.7.[5]

a. Cell Culture and Seeding:

-

Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

-

Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.[5]

b. Treatment with Inhibitor and Stimulant:

-

Prepare serial dilutions of 2-iminobiotin in the cell culture medium.

-

Remove the old medium from the wells and add the 2-iminobiotin dilutions. Include a vehicle control (medium with the same solvent concentration used for the highest 2-iminobiotin concentration) and a positive control (a known NOS inhibitor like L-NAME).

-

Incubate the plate for 1 hour at 37°C.[5]

-

Add LPS solution to each well to a final concentration of 1 µg/mL to induce iNOS expression and NO production, except for the negative control wells.

-

Incubate the plate for an additional 24 hours at 37°C.[5]

c. Nitric Oxide Measurement (Griess Assay):

-

After the 24-hour incubation, collect the supernatant from each well.

-

Prepare a sodium nitrite standard curve in the range of 0-100 µM.[5]

-

Add an equal volume of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant and standards in a new 96-well plate.

-

Incubate at room temperature for 10-15 minutes, protected from light. A purple color will develop in the presence of nitrite.[5]

-

Measure the absorbance at 540 nm using a microplate reader.[5]

-

Calculate the nitrite concentration in the samples using the standard curve.

2. Cell Viability Assay (MTT Assay)

To ensure that the observed reduction in NO production is due to NOS inhibition and not cytotoxicity of the test compound, a cell viability assay should be performed in parallel.[5]

-

After collecting the supernatant for the Griess assay, remove the remaining medium from the cell plate.

-

Add fresh medium and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.

-

Incubate for 4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.[5]

-

Remove the medium and add a solvent such as dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.[5]

-

Measure the absorbance at 570 nm.[5]

3. Enzyme-Based NOS Inhibition Assay

For a more direct assessment of enzyme inhibition, a purified NOS enzyme can be used.

-

The reaction mixture typically contains the purified NOS enzyme, L-arginine, and necessary cofactors such as NADPH, FAD, FMN, and tetrahydrobiopterin.[9][10]

-

The assay is initiated by the addition of the substrate, L-arginine.

-

The production of NO is monitored, often by measuring the conversion of L-[3H]arginine to L-[3H]citrulline (radiochemical assay) or by colorimetric methods that detect the stable end products of NO, nitrite and nitrate (Griess assay after nitrate reduction).[10]

-

To determine the inhibitory potency of 2-iminobiotin, the assay is performed with varying concentrations of the inhibitor, and the Ki or IC50 value is calculated.

Mandatory Visualizations

References

- 1. benchchem.com [benchchem.com]

- 2. 2-Iminobiotin is an inhibitor of nitric oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-iminobiotin, a selective inhibitor of nitric oxide synthase, improves memory and learning in a rat model after four vessel occlusion, mimicking cardiac arrest | PLOS One [journals.plos.org]

- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 5. benchchem.com [benchchem.com]

- 6. bioassaysys.com [bioassaysys.com]

- 7. 2-iminobiotin, a selective inhibitor of nitric oxide synthase, improves memory and learning in a rat model after four vessel occlusion, mimicking cardiac arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nitric oxide synthases: structure, function and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Nitric Oxide Synthase | Nitric Oxide Assay | Oxford Biomedical Research [oxfordbiomed.com]

Unraveling the Nuances of Molecular Recognition: A Technical Guide to Biotin and 2-Iminobiotin Binding

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core differences between the binding of biotin and its cyclic guanidino analog, 2-iminobiotin, to the proteins avidin and streptavidin. Understanding these distinctions is paramount for the strategic design of affinity-based technologies, drug delivery systems, and diagnostic assays. This document provides a comprehensive overview of the binding kinetics, thermodynamics, structural determinants, and the pivotal role of pH in modulating these interactions.

Core Principles of Biotin and 2-Iminobiotin Binding

The interaction between biotin (Vitamin B7) and the proteins avidin (from egg white) and streptavidin (from Streptomyces avidinii) is one of the strongest non-covalent bonds known in nature, with a dissociation constant (Kd) in the femtomolar range (10⁻¹⁵ M).[1][2] This exceptionally high affinity forms the basis of numerous biotechnological applications.[3]

2-Iminobiotin, a synthetic analog of biotin, introduces a critical functional alteration: the substitution of the ureido oxygen with an imino group. This seemingly subtle change confers a pH-dependent binding characteristic, which is the cornerstone of its utility in applications requiring reversible binding.[4][5]

Quantitative Analysis of Binding Interactions

The binding affinities of biotin and 2-iminobiotin to avidin and streptavidin have been extensively characterized using various biophysical techniques. The following tables summarize the key quantitative data, providing a clear comparison of their binding kinetics and thermodynamics.

Table 1: Dissociation Constants (Kd) of Biotin and 2-Iminobiotin

| Ligand | Protein | Dissociation Constant (Kd) | Conditions | Reference(s) |

| Biotin | Avidin | ~10⁻¹⁵ M | pH 7.4 | [1] |

| Biotin | Streptavidin | ~10⁻¹⁴ M | pH 7.4 | [3] |

| 2-Iminobiotin | Avidin | High affinity at alkaline pH | pH > 9.5 | [4] |

| 2-Iminobiotin | Avidin | Low affinity at acidic pH | pH < 6.0 | [4] |

| 2-Iminobiotin | Streptavidin | ~10⁻⁵ M | pH 7.0 - 10.7 | [5][6] |

Table 2: Kinetic Rate Constants (kon and koff) for Biotin Binding

| Ligand | Protein | Association Rate (kon) (M⁻¹s⁻¹) | Dissociation Rate (koff) (s⁻¹) | Reference(s) |

| Biotin | Avidin | Slower than streptavidin | Extremely slow | [1][7] |

| Biotin | Streptavidin | ~2.0 x 10⁷ | Very slow | [3] |

Note: Comprehensive kinetic data for 2-iminobiotin is less readily available due to the rapid, pH-dependent nature of its dissociation.

The Critical Role of pH in 2-Iminobiotin Binding

The defining characteristic of 2-iminobiotin is its pH-sensitive interaction with avidin and, to a lesser extent, streptavidin.[4][6] At alkaline pH (typically above 9.5), the imino group of 2-iminobiotin is deprotonated, allowing it to form a high-affinity complex with the binding pocket.[4] As the pH is lowered to acidic conditions (pH 4.0-6.0), the imino group becomes protonated, leading to a significant decrease in binding affinity and facilitating the release of the ligand.[4]

This reversible binding mechanism is a significant advantage in applications such as affinity chromatography, where gentle elution of the target molecule is crucial to preserve its biological activity.

References

- 1. Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. howarthgroup.org [howarthgroup.org]

- 4. The use of the 2-iminobiotin-avidin interaction for the selective retrieval of labeled plasma membrane components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Iminobiotin Binding Induces Large Fluorescent Enhancements in Avidin and Streptavidin Fluorescent Conjugates and Exhibits Diverging pH-Dependent Binding Affinities | Semantic Scholar [semanticscholar.org]

- 6. Iminobiotin binding induces large fluorescent enhancements in avidin and streptavidin fluorescent conjugates and exhibits diverging pH-dependent binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Navigating the Nuances of 2-Iminobiotin Hydrobromide in Research Buffers: An In-depth Technical Guide

For researchers, scientists, and drug development professionals, understanding the solubility and stability of 2-Iminobiotin hydrobromide is paramount for the successful design and execution of experiments. This essential biotin analog, a reversible inhibitor of nitric oxide synthases, plays a critical role in various applications, from affinity chromatography to neurological research.[1][2][3] This guide provides a comprehensive overview of its solubility in common research buffers, stability under various conditions, and detailed experimental protocols.

Solubility Profile of this compound

This compound exhibits variable solubility depending on the solvent and pH. While highly soluble in some organic solvents, its aqueous solubility is markedly pH-dependent.

Table 1: Solubility in Organic Solvents

| Solvent | Solubility | Notes |

| Dimethylformamide (DMF) | 25 mg/mL | - |

| Dimethyl sulfoxide (DMSO) | 25 mg/mL[4] | A stock solution of 125 mg/mL can be achieved with sonication.[5] |

| Ethanol | Sparingly soluble | - |

Table 2: Aqueous Solubility

| Solvent System | Solubility | pH | Notes |

| Water | ~0.34 mg/mL | 7.4 | Solubility is characterized as poor at neutral pH.[6] |

| Water | ~0.59 mg/mL | 5.0 | [6] |

| Water | ~4.5 mg/mL | 3.5 | [6] |

| 1 M Hydrochloric Acid (HCl) | 50 mg/mL | <1 | [7] |

| 0.9% Sodium Chloride | <1.6 mg/mL | - | A large amount of undissolved material remained at this concentration.[6] |

| 5% Dextrose in Water | <1.6 mg/mL | - | A large amount of undissolved material remained at this concentration.[6] |

| Citric Acid/Citrate Buffer | Increased solubility | 3.0 - 7.0 | The use of a citric acid/citrate buffer has been shown to significantly increase the aqueous solubility of 2-iminobiotin.[6] |

Stability of this compound

The stability of this compound is crucial for ensuring the reliability and reproducibility of experimental results.

Table 3: Stability Profile

| Form | Storage Condition | Stability |

| Crystalline Solid | -20°C | ≥ 4 years[4] |

| In DMSO | -80°C | 6 months[5] |

| In DMSO | -20°C | 1 month[5] |

| Aqueous Solution (in Citrate Buffer with NaCl) | 5°C | At least 3 days[6] |

Experimental Protocols

Protocol 1: Preparation of a Saturated this compound Solution in Aqueous Buffer

This protocol outlines a general method for preparing a saturated solution to determine the solubility limit in a specific research buffer.

Materials:

-

This compound powder

-

Research buffer of interest (e.g., Phosphate-Buffered Saline (PBS), Tris-Buffered Saline (TBS))

-

Microcentrifuge tubes

-

Vortex mixer

-

Incubator or water bath

-

Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Add an excess amount of this compound powder to a microcentrifuge tube containing a known volume of the research buffer at a specific pH.

-

Vortex the tube vigorously for 2 minutes to facilitate dissolution.

-

Incubate the suspension at a controlled temperature (e.g., room temperature, 37°C) for a set period (e.g., 24 hours) to ensure equilibrium is reached. Intermittent vortexing during this period is recommended.

-

After incubation, centrifuge the tube at high speed (e.g., 14,000 x g) for 15 minutes to pellet the undissolved solid.

-

Carefully collect the supernatant without disturbing the pellet.

-

Determine the concentration of this compound in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry at its maximum absorbance wavelength or by HPLC with a standard curve.

-

The resulting concentration represents the solubility of this compound in that specific buffer under the tested conditions.

Protocol 2: Assessment of this compound Stability in Aqueous Buffer

This protocol provides a framework for evaluating the stability of this compound in solution over time.

Materials:

-

A stock solution of this compound of known concentration in the research buffer of interest.

-

Microcentrifuge tubes or HPLC vials.

-

Incubators or water baths set to desired temperatures.

-

HPLC system with a suitable column (e.g., C18) and detector.

Procedure:

-

Prepare a working solution of this compound in the chosen research buffer at a concentration below its solubility limit.

-

Aliquot the solution into multiple microcentrifuge tubes or HPLC vials.

-

Store the aliquots at different temperatures (e.g., 4°C, room temperature, 37°C).

-

At designated time points (e.g., 0, 1, 3, 7, 14, and 30 days), remove an aliquot from each temperature condition.

-

Analyze the samples immediately by HPLC to determine the concentration of the parent this compound. The appearance of new peaks may indicate degradation products.

-

Plot the concentration of this compound as a function of time for each temperature.

-

Calculate the degradation rate and half-life of the compound in the specific buffer and temperature.

Signaling Pathways and Experimental Workflows

Nitric Oxide Synthase Inhibition Pathway

2-Iminobiotin acts as a competitive inhibitor of nitric oxide synthase (NOS), particularly the neuronal (nNOS) and inducible (iNOS) isoforms.[2][8] This inhibition is key to its neuroprotective effects. The following diagram illustrates the site of action of 2-iminobiotin in the context of hypoxic-ischemic cell injury.

Caption: 2-Iminobiotin's role in inhibiting nitric oxide synthase.

Experimental Workflow for Affinity Purification

The pH-dependent binding of 2-iminobiotin to avidin and streptavidin is leveraged for the gentle elution of target proteins in affinity chromatography.[9]

Caption: Workflow for 2-iminobiotin-based affinity purification.

By understanding the solubility and stability characteristics of this compound and employing appropriate experimental protocols, researchers can effectively harness its unique properties for a wide range of scientific applications.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-Iminobiotin is an inhibitor of nitric oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. JP5798621B2 - 2-Iminobiotin preparation and use thereof - Google Patents [patents.google.com]

- 7. 2-Iminobiotin = 98 TLC 13395-35-2 [sigmaaldrich.com]

- 8. 2-iminobiotin, a selective inhibitor of nitric oxide synthase, improves memory and learning in a rat model after four vessel occlusion, mimicking cardiac arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

2-Iminobiotin: A Comprehensive Technical Guide on its Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 2-iminobiotin, a cyclic guanidino analog of biotin. Initially recognized for its unique pH-dependent binding to avidin, facilitating advancements in affinity chromatography, 2-iminobiotin was later discovered to be a potent and reversible inhibitor of nitric oxide synthases (NOS). This dual functionality has rendered it a valuable tool in both biotechnology and biomedical research. This document details the discovery and original research surrounding 2-iminobiotin, its synthesis, mechanism of action, and key applications. Quantitative data are summarized in structured tables, and detailed experimental protocols for its characterization and use are provided. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of its utility.

Discovery and Original Research

The scientific journey of 2-iminobiotin began with its application in bio-separation techniques. In 1981, G. A. Orr first described the use of 2-iminobiotin for the selective retrieval of labeled plasma membrane components.[1] The core of this technique lies in the pH-dependent interaction between 2-iminobiotin and avidin. At an alkaline pH (≥9.5), 2-iminobiotin binds to avidin with high affinity, whereas at an acidic pH (≤4.0), this interaction is significantly weakened, allowing for the gentle elution of avidin-bound molecules.[1]

A pivotal shift in the research focus on 2-iminobiotin occurred in 1994 when a study from Merck Research Laboratories identified it as a reversible inhibitor of nitric oxide synthases (NOS). This research demonstrated that 2-iminobiotin inhibits both the inducible (iNOS) and neuronal (nNOS) isoforms of the enzyme. The guanidino group of 2-iminobiotin was found to be crucial for this inhibitory activity, mimicking the substrate of NOS, L-arginine.

Subsequent research has largely focused on the neuroprotective effects of 2-iminobiotin, stemming from its ability to inhibit NOS. Studies have shown its potential in animal models of cerebral hypoxia-ischemia and cardiac arrest. Notably, 2-iminobiotin has undergone a phase 1 clinical trial, which established its safety in adult human volunteers.

Physicochemical Properties and Synthesis

2-Iminobiotin, also known as guanidinobiotin, is a synthetic analog of biotin where the ureido carbonyl group is replaced by a guanidino group. This structural change is responsible for its unique biological and chemical properties.

Quantitative Data

The key quantitative parameters defining the interactions of 2-iminobiotin are summarized in the tables below.

| Parameter | Target | Species/Conditions | Value | Reference |

| Ki | iNOS | Murine | 21.8 µM | |

| Ki | nNOS | Rat | 37.5 µM |

Table 1: Inhibition Constants (Ki) of 2-Iminobiotin for Nitric Oxide Synthase (NOS) Isoforms.

| Parameter | Target | Conditions | Value | Reference |

| Kd | Avidin | pH ≥ 9.5 | High Affinity | [1] |

| Kd | Avidin | pH ≤ 4.0 | Low Affinity | [1] |

| Kd | Streptavidin | pH 7.0-10.7 | ~10-5 M |

Table 2: Dissociation Constants (Kd) of 2-Iminobiotin for Avidin and Streptavidin.

Synthesis of 2-Iminobiotin

A detailed, publicly available experimental protocol for the original synthesis of 2-iminobiotin could not be definitively located in the reviewed literature. However, based on its chemical structure, the synthesis involves the conversion of the biotin scaffold into a diamine precursor, followed by a guanidinylation reaction to form the cyclic guanidino group. This process would typically involve the following conceptual steps:

-

Preparation of a Diaminobiotin Precursor: The ureido ring of biotin needs to be opened and converted into a diamine. This can be achieved through reductive or hydrolytic methods under specific conditions to yield the corresponding diaminobiotin derivative.

-

Guanidinylation: The resulting diamine is then reacted with a guanidinylating agent to form the cyclic guanidine moiety of 2-iminobiotin. Common guanidinylating reagents include cyanamide or S-methylisothiourea. The reaction conditions would need to be carefully controlled to ensure the formation of the desired cyclic product.

Experimental Protocols

Nitric Oxide Synthase (NOS) Inhibition Assay

The following is a generalized protocol for determining the inhibitory activity of 2-iminobiotin on NOS isoforms, based on methods commonly used in the field.

Objective: To determine the inhibition constant (Ki) of 2-iminobiotin for iNOS and nNOS.

Materials:

-

Purified recombinant iNOS and nNOS enzymes

-

L-[14C]Arginine

-

NADPH

-

Tetrahydrobiopterin (BH4)

-

Calmodulin (for nNOS)

-

Calcium Chloride (CaCl2) (for nNOS)

-

2-Iminobiotin

-

Assay buffer (e.g., HEPES buffer, pH 7.4)

-

Dowex AG 50W-X8 resin (Na+ form)

-

Scintillation cocktail and counter

Procedure:

-

Prepare a reaction mixture containing the assay buffer, NADPH, BH4, and for nNOS, calmodulin and CaCl2.

-

Add varying concentrations of 2-iminobiotin to the reaction mixture.

-

Initiate the reaction by adding the NOS enzyme and L-[14C]Arginine.

-

Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).

-

Stop the reaction by adding a stop buffer containing EDTA.

-

To separate the product L-[14C]Citrulline from the substrate L-[14C]Arginine, apply the reaction mixture to a column containing Dowex AG 50W-X8 resin. L-arginine binds to the resin, while L-citrulline flows through.

-

Collect the eluate and quantify the amount of L-[14C]Citrulline using a scintillation counter.

-

Calculate the rate of reaction for each concentration of 2-iminobiotin.

-

Determine the IC50 value from the dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation, with the known Km of L-arginine for each enzyme isoform.

Affinity Chromatography using 2-Iminobiotin-Agarose

This protocol describes the general procedure for purifying avidin or avidin-conjugated molecules using a 2-iminobiotin-functionalized agarose resin.

Objective: To purify avidin from a protein mixture.

Materials:

-

2-Iminobiotin-Agarose resin

-

Binding Buffer: 50 mM sodium carbonate, 0.5 M NaCl, pH 11.0

-

Elution Buffer: 50 mM sodium acetate, 0.5 M NaCl, pH 4.0

-

Neutralization Buffer: 1 M Tris-HCl, pH 9.0

-

Protein sample containing avidin

Procedure:

-

Pack the 2-iminobiotin-agarose resin into a chromatography column.

-

Equilibrate the column with 5-10 column volumes of Binding Buffer.

-

Adjust the pH of the protein sample to ≥ 9.5 and load it onto the column.

-

Wash the column with 10-15 column volumes of Binding Buffer to remove unbound proteins. Monitor the absorbance of the eluate at 280 nm until it returns to baseline.

-

Elute the bound avidin by applying the Elution Buffer to the column.

-

Collect the fractions containing the eluted protein.

-

Immediately neutralize the collected fractions by adding a small volume of Neutralization Buffer to preserve the activity of the purified avidin.

-

Analyze the purified fractions by SDS-PAGE and protein concentration determination.

Signaling Pathways and Experimental Workflows

Nitric Oxide Signaling Pathway and Inhibition by 2-Iminobiotin

Nitric oxide (NO) is a critical signaling molecule produced by nitric oxide synthases (NOS). 2-Iminobiotin acts as a competitive inhibitor of nNOS and iNOS, thereby modulating the downstream effects of NO.

References

2-Iminobiotin Hydrobromide: An In-Depth Technical Guide for Studying Protein-Protein Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iminobiotin, a cyclic guanidino analog of biotin, serves as a powerful tool in the study of protein-protein interactions. Its unique pH-dependent binding affinity for avidin and streptavidin allows for the gentle and efficient isolation of biotinylated proteins and their interaction partners. This technical guide provides a comprehensive overview of the principles, quantitative data, and detailed experimental protocols for utilizing 2-iminobiotin hydrobromide in protein-protein interaction studies.

The core advantage of 2-iminobiotin lies in its reversible binding to avidin and streptavidin. At alkaline pH (typically pH 9.5 and above), 2-iminobiotin binds with high affinity, similar to biotin.[1][2][3] However, upon shifting to an acidic pH (around 4.0), its affinity is significantly reduced, facilitating the mild elution of 2-iminobiotinylated molecules from an avidin or streptavidin support.[2][3][4][5] This contrasts sharply with the nearly irreversible biotin-streptavidin interaction, which requires harsh denaturing conditions for dissociation.[6]

Core Principles

The mechanism of 2-iminobiotin's pH-dependent binding is rooted in the protonation state of its guanidino group. At alkaline pH, the guanidino group is deprotonated, allowing it to mimic the ureido group of biotin and fit into the binding pocket of avidin or streptavidin. In an acidic environment, the guanidino group becomes protonated, leading to a conformational change that disrupts the high-affinity binding.[1][2] While the avidin-iminobiotin interaction shows a distinct logarithmic dependence on pH, the streptavidin-iminobiotin interaction has been observed to have a less pronounced pH dependence in solution, though it is still effectively utilized for pH-dependent chromatography.[7]

Quantitative Data

The following tables summarize key quantitative parameters for the interaction of 2-iminobiotin with avidin and streptavidin, providing a basis for experimental design.

Table 1: Binding and Elution Conditions for 2-Iminobiotin Affinity Systems

| Parameter | Avidin System | Streptavidin System |

| Optimal Binding pH | ≥ 9.5[1][2] | 10.0 - 11.0[8] |

| Elution pH | ~ 4.0[8] | ~ 4.0[8] |

Table 2: Dissociation Constants (Kd)

| Interacting Molecules | Condition | Dissociation Constant (Kd) |

| Biotin - Avidin | - | ~10⁻¹⁵ M[6][9] |

| Biotin - Streptavidin | - | ~10⁻¹⁴ M to 10⁻¹⁵ M[6] |

| 2-Iminobiotin - Streptavidin | pH 7.0 - 10.7 (in solution) | ~10⁻⁵ M[7] |

Note: The Kd for the 2-iminobiotin-streptavidin interaction in solution is notably higher (weaker affinity) than the biotin-streptavidin interaction. However, when immobilized on a solid support for affinity chromatography, the avidity effect of multiple binding sites allows for effective capture and pH-dependent release.

Experimental Protocols

Affinity Chromatography for Pull-Down Assays

This protocol outlines the use of 2-iminobiotin for isolating a protein of interest ("bait") and its interacting partners ("prey") from a complex mixture.

Materials:

-

2-Iminobiotin Labeling Reagent: e.g., N-hydroxysuccinimide (NHS)-iminobiotin for labeling primary amines.

-

Bait Protein: Purified protein to be labeled.

-

Prey Protein Source: Cell lysate or protein mixture containing potential interaction partners.

-

Immobilized Avidin or Streptavidin Resin: e.g., Avidin-Agarose or Streptavidin-Agarose.

-

Binding/Wash Buffer: 50 mM sodium borate, 150 mM NaCl, pH 11.0.

-

Elution Buffer: 50 mM sodium acetate, 150 mM NaCl, pH 4.0.

-

Neutralization Buffer: 1 M Tris-HCl, pH 9.0.

-

Spin Columns or Chromatography System.

Methodology:

-

Labeling of Bait Protein:

-

Dissolve the purified bait protein in a primary amine-free buffer (e.g., PBS, pH 7.5-8.0).

-

Dissolve NHS-iminobiotin in a dry, aprotic solvent (e.g., DMSO or DMF) immediately before use.

-

Add a 10- to 20-fold molar excess of NHS-iminobiotin to the protein solution.

-

Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

-

Remove excess, unreacted NHS-iminobiotin by dialysis or size-exclusion chromatography against a suitable buffer (e.g., PBS, pH 7.4).

-

-

Resin Preparation:

-

Equilibrate the required amount of avidin or streptavidin resin by washing with 5-10 column volumes of Binding/Wash Buffer.[8]

-

-

Bait Protein Immobilization:

-

Add the 2-iminobiotinylated bait protein to the equilibrated resin.

-

Incubate for 1-2 hours at 4°C with gentle mixing to allow for binding.

-

Wash the resin with 5-10 column volumes of Binding/Wash Buffer to remove unbound bait protein.

-

-

Incubation with Prey Protein:

-

Incubate the immobilized bait protein-resin complex with the prey protein source (e.g., cell lysate) for 2-4 hours at 4°C with gentle agitation.

-

-

Washing:

-

Wash the resin extensively with 10-20 column volumes of Binding/Wash Buffer to remove non-specific binders.

-

-

Elution:

-

Elute the bait protein and its interacting partners by adding 3-5 column volumes of Elution Buffer to the resin.

-

Incubate for 5-10 minutes before collecting the eluate.

-

Immediately neutralize the eluate by adding a calculated amount of Neutralization Buffer.[10]

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE, Western blotting, or mass spectrometry to identify interaction partners.

-

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR can be employed to quantitatively measure the binding kinetics (association and dissociation rates) between a 2-iminobiotinylated ligand and its binding partner.

Materials:

-

SPR Instrument and Sensor Chips: e.g., a streptavidin-coated sensor chip.

-

2-Iminobiotinylated Ligand: The protein of interest labeled with 2-iminobiotin.

-

Analyte: The potential interaction partner.

-

Running Buffer: A buffer appropriate for the interaction, e.g., HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20). The pH may be adjusted to be more alkaline to ensure strong initial binding of the iminobiotinylated ligand to the streptavidin chip.

-

Regeneration Solution: A low pH buffer (e.g., 50 mM sodium acetate, pH 4.0) to elute the analyte and potentially the ligand, or a more stringent regeneration solution if required.

Methodology:

-

Ligand Immobilization:

-

Prime the SPR system with the running buffer.

-

Inject the 2-iminobiotinylated ligand over the streptavidin-coated sensor chip surface to achieve the desired immobilization level. The pH of the running buffer during immobilization should be high enough (e.g., pH > 9.0) to ensure efficient capture.

-

Wash the surface with running buffer to remove any non-specifically bound ligand.

-

-

Analyte Binding:

-

Inject a series of concentrations of the analyte in running buffer over the immobilized ligand surface.

-

Monitor the association and dissociation phases in real-time by measuring the change in the SPR signal (response units).

-

-

Regeneration:

-

Inject the regeneration solution to remove the bound analyte. The mild pH 4.0 elution buffer used in affinity chromatography can be tested as a gentle regeneration solution. If this is not sufficient, standard regeneration solutions may be required.

-

-

Data Analysis:

-

Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

Visualizations

Logical Workflow for Affinity Chromatography Pull-Down Assay

Caption: Workflow for a 2-iminobiotin-based affinity chromatography pull-down assay.

Conceptual Diagram of pH-Dependent Binding and Elution

Caption: pH-dependent binding and dissociation of 2-iminobiotin with streptavidin.

Generalized Workflow for Surface Plasmon Resonance (SPR) Analysis

Caption: Generalized workflow for SPR analysis using a 2-iminobiotinylated ligand.

References

- 1. researchgate.net [researchgate.net]

- 2. The use of the 2-iminobiotin-avidin interaction for the selective retrieval of labeled plasma membrane components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. interchim.fr [interchim.fr]

- 4. Crystallographic analysis of the pH-dependent binding of iminobiotin by streptavidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tips for Biotin, Avidin, & Streptavidin | Rockland [rockland.com]

- 6. Avidin-Biotin Interaction | Thermo Fisher Scientific - US [thermofisher.com]

- 7. Iminobiotin binding induces large fluorescent enhancements in avidin and streptavidin fluorescent conjugates and exhibits diverging pH-dependent binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Avidin vs . Streptavidin - e-Proteins [e-proteins.com]

- 10. genscript.com [genscript.com]

Methodological & Application

Application Notes and Protocols for 2-Iminobiotin in Affinity Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iminobiotin, a cyclic guanidino analog of biotin, offers a significant advantage in affinity chromatography for the purification of proteins and other biomolecules.[1][2] Its utility stems from a pH-dependent binding affinity for avidin and streptavidin, allowing for the gentle elution of target molecules under mild acidic conditions.[1][3][4] This reversible interaction preserves the native structure and function of the purified proteins, a stark contrast to the harsh, denaturing conditions required to dissociate the nearly irreversible biotin-avidin/streptavidin complex.[1][2]

The principle of 2-iminobiotin affinity chromatography lies in the protonation state of its imino group.[1] At an alkaline pH (typically 9.5 or higher), the imino group is unprotonated, facilitating strong and specific binding to the biotin-binding sites of avidin or streptavidin.[1][3] As the pH is lowered to acidic conditions (around pH 4.0), the imino group becomes protonated, leading to a significant reduction in its affinity for avidin/streptavidin and enabling the gentle elution of the 2-iminobiotinylated target molecule.[1][5]

Quantitative Data Summary

The following tables summarize key quantitative parameters for 2-iminobiotin affinity chromatography systems, providing a basis for experimental design and comparison with traditional biotin-based methods.

Table 1: Binding and Elution pH for 2-Iminobiotin Affinity Systems

| Parameter | Avidin System | Streptavidin System |

| Optimal Binding pH | ≥ 9.5[1][3][4] | 10.0 - 11.0[1][6] |

| Elution pH | ~ 4.0[1][2] | ~ 4.0[1][2] |

Table 2: Comparative Binding Affinities (Dissociation Constant - Kd)

| Interacting Molecules | Binding Condition | Dissociation Constant (Kd) |

| Biotin - Avidin | - | ~10⁻¹⁵ M[2] |

| 2-Iminobiotin - Avidin | High pH | ~3.5 x 10⁻¹¹ M[2] |

| 2-Iminobiotin - Avidin | pH 3-4 | < 10⁻³ M[2] |

| 2-Iminobiotin - Streptavidin | pH 7.0 - 10.7 (in solution) | ~10⁻⁵ M[1][2] |

Experimental Protocols

This section provides detailed methodologies for the key steps in a typical 2-iminobiotin affinity chromatography workflow: labeling of the target protein and the subsequent affinity purification.

Protocol 1: Labeling of Target Protein with NHS-2-Iminobiotin

This protocol describes the covalent attachment of 2-iminobiotin to a target protein using an N-hydroxysuccinimide (NHS) ester derivative, which reacts with primary amines on the protein surface.

Materials:

-

Target protein

-

NHS-Iminobiotin

-

Labeling Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0, free of primary amines like Tris)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Desalting column or dialysis tubing

Procedure:

-

Protein Preparation: Dissolve the target protein in the labeling buffer. If the protein solution contains primary amines, dialyze it against the labeling buffer before proceeding.

-

NHS-Iminobiotin Preparation: Immediately before use, dissolve NHS-Iminobiotin in a small amount of anhydrous DMF or DMSO.

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved NHS-Iminobiotin to the protein solution.[1]

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[1]

-

Removal of Excess Label: Remove unreacted NHS-Iminobiotin by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS).[1]

Protocol 2: Affinity Purification of a 2-Iminobiotinylated Protein

This protocol outlines the steps for capturing and eluting a 2-iminobiotin-labeled protein using an immobilized avidin or streptavidin resin.

Materials:

-

2-Iminobiotinylated protein sample

-

Immobilized Avidin or Streptavidin Resin (e.g., Avidin-Agarose or Streptavidin-Agarose)

-

Binding/Wash Buffer (e.g., 50 mM sodium borate, 0.3 M NaCl, pH 11.0 or 50 mM ammonium carbonate, 0.5 M NaCl, pH 11.0)[6][7]

-

Elution Buffer (e.g., 50 mM sodium acetate, 0.5 M NaCl, pH 4.0)[1][2]

-

Chromatography column

Procedure:

-

Resin Preparation:

-

Gently resuspend the avidin/streptavidin-agarose resin.

-

Transfer the desired amount of slurry to a chromatography column and allow the storage buffer to drain.

-

Equilibrate the resin by washing with 5-10 column volumes of Binding/Wash Buffer.[1]

-

-

Sample Application:

-

Adjust the pH and salt concentration of the 2-iminobiotinylated protein sample to match the Binding/Wash Buffer.[7]

-

Apply the sample to the equilibrated column at a low flow rate (e.g., 0.5-1 mL/min) to ensure efficient binding.

-

-

Washing:

-

Elution:

-

Elute the bound protein by applying 5-10 column volumes of Elution Buffer.

-

Collect fractions and immediately neutralize them by adding a small volume of Neutralization Buffer to preserve the protein's activity.[7]

-

-

Analysis:

-

Analyze the eluted fractions for protein content (e.g., Bradford assay) and purity (e.g., SDS-PAGE).

-

-

Resin Regeneration:

-

The affinity resin can be regenerated for reuse by washing with several column volumes of the high pH Binding/Wash Buffer (pH 11), followed by equilibration and storage in a neutral buffer containing a preservative at 4°C.[6]

-

Diagrams

Experimental Workflow for 2-Iminobiotin Affinity Chromatography

A schematic of the 2-iminobiotin affinity chromatography workflow.

pH-Dependent Binding and Elution Mechanism

The reversible binding mechanism of 2-iminobiotin is pH-dependent.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. The use of the 2-iminobiotin-avidin interaction for the selective retrieval of labeled plasma membrane components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Iminobiotin affinity columns and their application to retrieval of streptavidin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. genscript.com [genscript.com]

Coupling 2-Iminobiotin to Agarose/Sepharose Resins: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the covalent coupling of 2-iminobiotin to agarose or Sepharose resins. These affinity supports are valuable tools for the purification of avidin, streptavidin, and their derivatives under mild elution conditions, a critical consideration for maintaining the biological activity of purified proteins.

Introduction

2-Iminobiotin is a cyclic guanidino analog of biotin that exhibits a pH-dependent binding affinity for avidin and streptavidin.[1][2][3][4][5] At alkaline pH (≥9.5), it binds strongly to these proteins, while at acidic pH (around 4.0), its affinity is significantly reduced, allowing for gentle elution of bound molecules.[1][2][3][4][5][6] This property makes 2-iminobiotin-based affinity chromatography a superior alternative to biotin-based systems, which often require harsh, denaturing conditions (e.g., 6-8 M guanidine-HCl, pH 1.5) for elution.[3][5][7]

This guide details various chemical strategies for immobilizing 2-iminobiotin onto agarose or Sepharose matrices, enabling researchers to prepare custom affinity media tailored to their specific applications.

Chemical Coupling Strategies

Several well-established chemistries can be employed to couple 2-iminobiotin, which possesses a primary amine group suitable for reaction with various activated resins. The choice of method depends on the desired linkage chemistry, spacer arm requirements, and the availability of pre-activated resins.

Amine-Reactive Chemistries:

-

N-Hydroxysuccinimide (NHS)-Activated Resins: This is a widely used method for coupling ligands containing primary amines.[8][9][10][11][12][13] The NHS ester group reacts with the primary amine of 2-iminobiotin to form a stable and uncharged amide bond.[8][9][10][11][13] The reaction is efficient and proceeds under mild conditions.

-

Epoxy-Activated Resins: These resins contain reactive epoxide groups that can form stable covalent bonds with primary amines, as well as hydroxyl and thiol groups.[14][15][16][17] The reaction with amines results in a secondary amine linkage. This method is particularly useful for creating a long, hydrophilic spacer arm.[14][16][17] A common method for preparing commercial 2-iminobiotin agarose involves the use of epoxy-activated agarose.[7]

-

Aldehyde-Activated Resins (Reductive Amination): This chemistry involves the formation of a Schiff base between the aldehyde groups on the resin and the primary amine of 2-iminobiotin.[8][18] The resulting imine bond is then stabilized by reduction with a mild reducing agent like sodium cyanoborohydride to form a stable secondary amine linkage.[8][18]

-

Carbonyldiimidazole (CDI)-Activated Resins: CDI-activated resins react with primary amines to form a stable carbamate linkage.[8][19] This method is straightforward as it does not require secondary coupling agents.[19]

Quantitative Data Summary

The following table summarizes key quantitative data for commercially available 2-iminobiotin agarose resins and the activated resins used for its immobilization.

| Resin Type | Activation Chemistry | Binding Capacity | Spacer Arm | Matrix |

| 2-Iminobiotin Agarose | Epoxy-activated | >2 mg avidin/mL resin | 16 atoms | 4% beaded agarose |

| Immobilized Iminobiotin Resin | Not specified | >2 mg avidin/mL resin | Not specified | 6% cross-linked agarose |

| IminoBiotin Resin | Not specified | >12 mg streptavidin/mL resin | Not specified | 4% highly cross-linked agarose |

| HOOK™ Aldehyde Activated Agarose | Aldehyde | ~20 mg protein/mL resin | Not specified | 6% cross-linked agarose |

| CDI Amine Reactive Agarose | CDI | Not specified | Not specified | 6% cross-linked agarose |

| NHS-Activated Sepharose 4 Fast Flow | NHS | 3-20 mg/mL | 14 atoms | 4% cross-linked agarose |

| Epoxy-activated Sepharose 6B | Epoxy | Ligand dependent | 12 atoms | 6% agarose |

Experimental Protocols

Note: Always handle resins and reagents according to the manufacturer's safety data sheets. Use appropriate personal protective equipment.

Protocol 1: Coupling of 2-Iminobiotin to NHS-Activated Sepharose

This protocol describes the immobilization of 2-iminobiotin onto an NHS-activated agarose resin.

Materials:

-

NHS-Activated Sepharose 4 Fast Flow

-

2-Iminobiotin

-

Coupling Buffer: 0.2 M NaHCO₃, 0.5 M NaCl, pH 8.3[9]

-

Wash Buffer A: 1 mM HCl (ice-cold)[9]

-

Blocking Buffer: 1 M ethanolamine or 0.1 M Tris-HCl, pH 8.5

-

Wash Buffer B: 0.1 M acetate buffer, 0.5 M NaCl, pH 4-5[9]

-

Wash Buffer C: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8-9[9]

-

Sintered glass funnel or chromatography column

Procedure:

-

Resin Preparation:

-

Ligand Preparation:

-

Dissolve 2-iminobiotin in the Coupling Buffer to the desired final concentration (e.g., 5-10 mg/mL).

-

-

Coupling Reaction:

-

Immediately transfer the washed resin to the 2-iminobiotin solution.

-

Gently mix the suspension on a rotary mixer or end-over-end shaker for 1-2 hours at room temperature or overnight at 4°C.[12]

-

-

Blocking:

-

Collect the resin by centrifugation or filtration.

-

To block any remaining active NHS esters, transfer the resin to the Blocking Buffer and incubate for at least 3 hours at room temperature.

-

-

Final Washing:

-

Wash the resin with several cycles of alternating Wash Buffer B and Wash Buffer C to remove non-covalently bound ligand and blocking agent.[9]

-

Finally, wash the resin with a neutral buffer (e.g., PBS) and store as a slurry in a buffer containing a bacteriostatic agent (e.g., 0.02% sodium azide) at 4°C.

-

Protocol 2: Coupling of 2-Iminobiotin to Epoxy-Activated Sepharose

This protocol is based on the established method for coupling ligands with primary amine groups to epoxy-activated resins.[7]

Materials:

-

Epoxy-activated Sepharose 6B

-

2-Iminobiotin

-

Coupling Buffer: 0.1 M sodium carbonate/bicarbonate buffer, pH 9-10[17]

-

Blocking Buffer: 1 M ethanolamine, pH 8.0[14]

-

Wash Buffer A: 0.1 M acetate buffer, 0.5 M NaCl, pH 4.0[14]

-

Wash Buffer B: 0.1 M Tris-HCl buffer, 0.5 M NaCl, pH 8.0[14]

-

Distilled water

-

Sintered glass funnel or chromatography column

Procedure:

-

Resin Preparation:

-

Weigh the required amount of freeze-dried epoxy-activated Sepharose.

-

Swell and wash the resin with distilled water on a sintered glass funnel.[14]

-

-

Ligand Preparation:

-

Dissolve 2-iminobiotin in the Coupling Buffer. A typical concentration is in the range of 10-20 mg/mL.

-

-

Coupling Reaction:

-

Mix the swollen resin with the 2-iminobiotin solution in a sealed vessel.

-

Incubate with gentle agitation for 16 hours at a temperature between 20-40°C.[14]

-

-

Blocking:

-

After the coupling reaction, wash the resin with the Coupling Buffer to remove excess ligand.

-

Transfer the resin to the Blocking Buffer and incubate for at least 4 hours at 40-50°C to block any remaining epoxy groups.[14]

-

-

Final Washing:

-

Wash the resin thoroughly with at least three cycles of alternating Wash Buffer A and Wash Buffer B.[14]

-

Store the prepared 2-iminobiotin-Sepharose in a neutral buffer with a preservative at 4°C.

-

Visualizations

Experimental Workflow for Coupling 2-Iminobiotin to NHS-Activated Resin

Caption: Workflow for immobilizing 2-iminobiotin on NHS-activated resin.

Chemical Pathway for NHS-Ester Coupling

Caption: Reaction of NHS-activated resin with 2-iminobiotin's primary amine.

Logical Relationship for pH-Dependent Binding

Caption: pH-dependent binding of 2-iminobiotin to avidin/streptavidin.

References

- 1. interchim.fr [interchim.fr]

- 2. The use of the 2-iminobiotin-avidin interaction for the selective retrieval of labeled plasma membrane components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. genscript.com [genscript.com]

- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Covalent Immobilization of Affinity Ligands | Thermo Fisher Scientific - US [thermofisher.com]

- 9. store.sangon.com [store.sangon.com]

- 10. Cytiva NHS-Activated Sepharose 4 Fast Flow Affinity Media 25 mL | Buy Online | Cytiva | Fisher Scientific [fishersci.com]

- 11. アフィニティーリガンドの共有結合による固定化 | Thermo Fisher Scientific - JP [thermofisher.com]

- 12. assets.fishersci.com [assets.fishersci.com]

- 13. Coupling Protocol for Primary Amine of a Ligand [sigmaaldrich.com]

- 14. prep-hplc.com [prep-hplc.com]

- 15. mclab.com [mclab.com]

- 16. cytivalifesciences.com [cytivalifesciences.com]

- 17. Epoxy-Activated Agarose for ligand coupling through amine, hydroxyl or sulfhydryl groups for affinity Chromatography | G-Biosciences [gbiosciences.com]

- 18. Amine Reactive Resin for Generation of Protein or Antibody Affinity Columns [gbiosciences.com]

- 19. For the coupling of primary amine lignads for generation of affinity columns [gbiosciences.com]

Application Notes and Protocols for Mild Elution in 2-Iminobiotin Affinity Purification

For Researchers, Scientists, and Drug Development Professionals